5-[4-[(2R)-4-(3-fluoro-4-methylsulfonylphenoxy)butan-2-yl]piperidin-1-yl]-3-propan-2-yl-1,2,4-oxadiazole
CAS No.:
Cat. No.: VC18994112
Molecular Formula: C21H30FN3O4S
Molecular Weight: 439.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H30FN3O4S |
|---|---|
| Molecular Weight | 439.5 g/mol |
| IUPAC Name | 5-[4-[(2R)-4-(3-fluoro-4-methylsulfonylphenoxy)butan-2-yl]piperidin-1-yl]-3-propan-2-yl-1,2,4-oxadiazole |
| Standard InChI | InChI=1S/C21H30FN3O4S/c1-14(2)20-23-21(29-24-20)25-10-7-16(8-11-25)15(3)9-12-28-17-5-6-19(18(22)13-17)30(4,26)27/h5-6,13-16H,7-12H2,1-4H3/t15-/m1/s1 |
| Standard InChI Key | AJJISMLYIMQAKP-OAHLLOKOSA-N |
| Isomeric SMILES | C[C@H](CCOC1=CC(=C(C=C1)S(=O)(=O)C)F)C2CCN(CC2)C3=NC(=NO3)C(C)C |
| Canonical SMILES | CC(C)C1=NOC(=N1)N2CCC(CC2)C(C)CCOC3=CC(=C(C=C3)S(=O)(=O)C)F |
Introduction
Structural Composition and Molecular Properties
Core Framework and Substituent Analysis
The compound’s backbone consists of a 1,2,4-oxadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. Position 3 of the ring is substituted with a propan-2-yl (isopropyl) group, while position 5 hosts a 4-[(2R)-4-(3-fluoro-4-methylsulfonylphenoxy)butan-2-yl]piperidin-1-yl side chain. The stereochemistry at the (2R) position of the butan-2-yl group introduces chirality, which may influence biological interactions.
Piperidine-Phenoxy Linkage
The piperidine ring connects to a 3-fluoro-4-methylsulfonylphenoxy group via a four-carbon butan-2-yl spacer. The fluorine atom at the meta position and the sulfonyl group at the para position of the phenyl ring enhance electron-withdrawing effects, potentially improving metabolic stability and target binding .
Molecular Formula and Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C<sub>21</sub>H<sub>30</sub>FN<sub>3</sub>O<sub>4</sub>S |
| Molecular Weight | 439.5 g/mol |
| IUPAC Name | 5-[4-[(2R)-4-(3-fluoro-4-methylsulfonylphenoxy)butan-2-yl]piperidin-1-yl]-3-propan-2-yl-1,2,4-oxadiazole |
| Standard InChI | InChI=1S/C21H30FN3O4S/c1-14(2)20-23-21(29-24-20)25-10-7-16(8-11-25)15(3)9-12-28-17-5-6-19(18(22)13-17)30(4,26)27/h5-6,13-16H,7-12H2,1-4H3/t15-/m1/s1 |
| Standard InChIKey | AJJISMLYIMQAKP-OAH |
The molecular weight of 439.5 g/mol places this compound in the mid-range for small-molecule therapeutics, balancing solubility and membrane permeability.
Synthesis and Chemical Preparation
Retrosynthetic Strategy
The synthesis likely involves sequential modular assembly:
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Oxadiazole Ring Formation: Condensation of a nitrile derivative with hydroxylamine, followed by cyclization under acidic or thermal conditions.
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Piperidine Side Chain Installation: Alkylation of the oxadiazole’s position 5 with a pre-functionalized piperidine intermediate.
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Phenoxy Group Incorporation: Nucleophilic aromatic substitution (S<sub>N</sub>Ar) on a fluorinated sulfonylphenyl precursor using a butan-2-yl alcohol derivative .
Key Reaction Steps
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Step 1: Synthesis of the 3-propan-2-yl-1,2,4-oxadiazole core via cyclization of N-acylhydrazones.
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Step 2: Introduction of the piperidine moiety through Mitsunobu coupling or Ullmann-type cross-coupling.
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Step 3: Functionalization of the phenoxy group using a fluorinated sulfonylbenzene electrophile.
Chiral resolution or asymmetric synthesis would be required to isolate the (2R)-enantiomer.
Comparative Analysis of 1,2,4-Oxadiazole Derivatives
| Compound Name | Molecular Formula | Biological Activity | Key Structural Features |
|---|---|---|---|
| Subject Compound | C<sub>21</sub>H<sub>30</sub>FN<sub>3</sub>O<sub>4</sub>S | Not yet reported | Chiral butan-2-yl, sulfonylphenoxy |
| 5-(2-Benzylthiophenyl)-1,3,4-oxadiazole | C<sub>15</sub>H<sub>12</sub>N<sub>2</sub>OS | Anticonvulsant (ED<sub>50</sub>: 45 mg/kg) | Benzylthio substituent |
| 3-(5-Phenyl-1,3,4-oxadiazole)-quinazolinone | C<sub>22</sub>H<sub>16</sub>N<sub>4</sub>O<sub>2</sub> | Antibacterial (Zone: 18–22 mm) | Quinazolinone fusion |
Future Research Directions
Target Identification
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Epilepsy Targets: Voltage-gated sodium channels (Nav1.2) or GABA<sub>A</sub> receptors.
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Antimicrobial Targets: D-alanyl-D-alanine ligase (MurD) in bacterial peptidoglycan synthesis.
Structural Optimization
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Replace the isopropyl group with trifluoromethyl to enhance metabolic stability.
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Explore prodrug strategies for the sulfonyl group to improve oral bioavailability.
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